![molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate
Overview
Description
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups like methylsulfonyl, chloroethyl, carbazic acid, nitro, and dimethoxybenzyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester typically involves multiple steps:
Formation of the Carbazic Acid Core: This step may involve the reaction of a suitable carbazic acid precursor with methylsulfonyl chloride under basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced through a nucleophilic substitution reaction using a chloroethylating agent.
Attachment of the Nitro and Dimethoxybenzyl Ester Groups: These groups can be introduced through esterification and nitration reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from esters.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions may make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid benzyl ester
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 4,5-dimethoxybenzyl ester
Uniqueness
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is unique due to the presence of both nitro and dimethoxybenzyl ester groups. These functional groups may impart specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H20ClN3O10S2 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate |
InChI |
InChI=1S/C14H20ClN3O10S2/c1-26-12-7-10(11(18(20)21)8-13(12)27-2)9-28-14(19)17(30(4,24)25)16(6-5-15)29(3,22)23/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
CZQOERNPUAAJFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C)[N+](=O)[O-])OC |
Synonyms |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((4,5-dimethoxy-2-nitrobenzyloxy)carbonyl)hydrazine 1,2-BmsClEt-DNCH |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
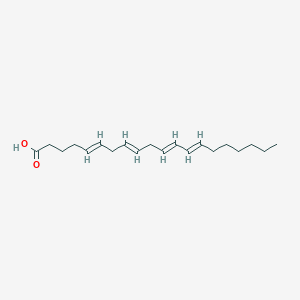
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
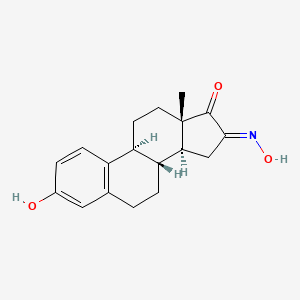
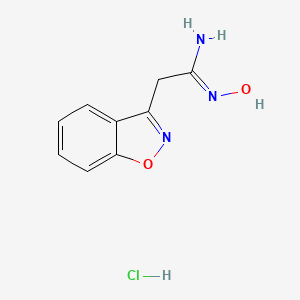
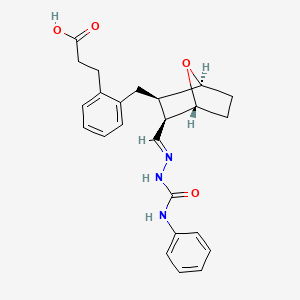
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
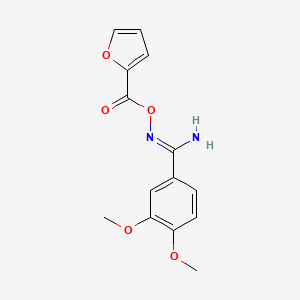
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)


![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)
